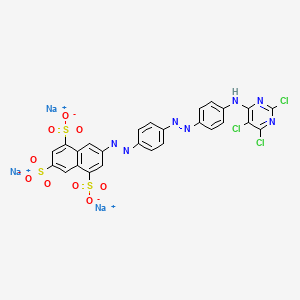

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 2,5,6-trichloro-4-pyrimidinylamine, followed by coupling with 4-aminophenylazo compounds. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt .

Chemical Reactions Analysis

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.

Scientific Research Applications

Industrial Applications

Dye Manufacturing

- Role in Azo Dyes : The compound serves as a critical intermediate in the production of azo dyes. Its sulfonic acid groups enhance the solubility and reactivity of the dye molecules, making it suitable for textile applications.

- Case Study : A study highlighted its effectiveness in producing vibrant colors with high wash fastness when used in dye formulations.

Pharmaceuticals

- Drug Synthesis : It is utilized as an intermediate in the synthesis of pharmaceutical compounds such as Suramin, which has applications in treating various diseases including African sleeping sickness and certain viral infections .

- Fluorescent Probing : Research demonstrated that sodium naphthalene-1,3,5-trisulfonate can bind to fibroblast growth factor 1 (FGF1), influencing cellular signaling pathways. This interaction was monitored using fluorescence microscopy .

Environmental Applications

Geothermal Tracer Studies

- The compound has been employed as a tracer in geothermal studies due to its stability and solubility in aqueous solutions. Its ability to remain detectable over long distances makes it useful for tracking fluid movements in geothermal reservoirs.

Mechanism of Action

The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications .

Comparison with Similar Compounds

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt can be compared with other azo dyes such as:

Methyl Orange: Another azo dye used as a pH indicator.

Congo Red: Used in histology for staining tissues.

Direct Blue 1: Employed in the textile industry for dyeing fabrics.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct properties such as high water solubility and stability under various conditions .

Biological Activity

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound with significant biological implications. Its structure includes multiple sulfonic acid groups and azo linkages, which contribute to its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, enzyme inhibition properties, and potential applications in various fields.

The compound has a molecular formula of C17H12Cl3N5Na3O9S3 and is characterized by its high solubility in water due to the presence of three sulfonic acid groups. Its predicted pKa indicates strong acidity, which plays a crucial role in its biological interactions.

Enzyme Inhibition

Research has indicated that 1,3,5-Naphthalenetrisulfonic acid can act as an enzyme inhibitor . It has been shown to influence enzyme activity by binding at active sites or modulating allosteric sites. In particular, studies have demonstrated its capacity to inhibit specific enzymes involved in metabolic pathways. For instance:

- Inhibition of Kinases: The compound has been studied for its inhibitory effects on various kinases that are critical for cellular signaling pathways. Its interaction with these enzymes can alter phosphorylation processes essential for cell growth and differentiation.

Interaction with Biomolecules

The compound exhibits significant interactions with proteins and nucleic acids. These interactions can lead to alterations in the structural conformation of target biomolecules:

- Protein Binding: The binding affinity of the compound to proteins suggests potential roles in modulating protein function and stability. This is particularly relevant in therapeutic contexts where protein targets are implicated in disease.

- Nucleic Acid Interaction: Preliminary studies suggest that the compound may interact with DNA and RNA, potentially influencing transcriptional and translational processes.

Study 1: Inhibition of Fibroblast Growth Factor Receptor (FGFR)

A notable study explored the effects of similar naphthalene derivatives on FGFR signaling pathways. The findings indicated that these compounds could inhibit FGFR activity in vitro, leading to reduced cell proliferation in cancer cell lines. The mechanism involved non-competitive inhibition with ATP .

Study 2: Fluorescent Properties

Another investigation highlighted the fluorescent properties of naphthalene derivatives including 1,3,5-Naphthalenetrisulfonic acid. This property makes it a useful reagent in biochemical assays where detection of biomolecules is required. The studies suggested that modifications to the naphthalene structure could enhance its fluorescence and specificity towards certain targets.

Applications

The biological activities of 1,3,5-Naphthalenetrisulfonic acid have led to various applications:

- Pharmaceuticals: Its enzyme inhibition properties make it a candidate for drug development targeting specific pathways involved in diseases such as cancer.

- Biochemical Assays: Due to its fluorescent characteristics, it is utilized as a tracer or marker in laboratory settings for detecting biomolecular interactions.

Safety and Toxicology

While exploring the biological activity of this compound, safety data indicate potential irritant effects on skin and eyes upon exposure. Proper handling protocols should be followed to mitigate risks associated with its use in laboratory settings .

Properties

CAS No. |

20025-74-5 |

|---|---|

Molecular Formula |

C26H13Cl3N7Na3O9S3 |

Molecular Weight |

838.9 g/mol |

IUPAC Name |

trisodium;7-[[4-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C26H16Cl3N7O9S3.3Na/c27-23-24(28)31-26(29)32-25(23)30-13-1-3-14(4-2-13)33-34-15-5-7-16(8-6-15)35-36-17-9-19-20(21(10-17)47(40,41)42)11-18(46(37,38)39)12-22(19)48(43,44)45;;;/h1-12H,(H,30,31,32)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |

InChI Key |

FRBAGNOAEDOWSE-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.